![molecular formula C10H24P2 B14384161 Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane CAS No. 89915-93-5](/img/structure/B14384161.png)
Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Tertiary phosphines are widely used in various chemical reactions and industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.
Industrial Production Methods
In industrial settings, the production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of the propan-2-yl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines. These products have various applications in different fields of chemistry and industry .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane exerts its effects involves the formation of stable complexes with metal ions. These complexes can participate in various catalytic reactions, enhancing the efficiency and selectivity of the reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane include:
Diisopropylamine: A secondary amine with similar structural features but different chemical properties.
Diisopropylphosphite: An organophosphorus compound with a similar phosphorus-containing structure.
Uniqueness
What sets this compound apart from these similar compounds is its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various catalytic and industrial applications .
Propriétés
Numéro CAS |
89915-93-5 |
|---|---|
Formule moléculaire |
C10H24P2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
di(propan-2-yl)-(propan-2-ylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C10H24P2/c1-8(2)11-7-12(9(3)4)10(5)6/h8-11H,7H2,1-6H3 |
Clé InChI |
FKRJMLILFYDHCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)PCP(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



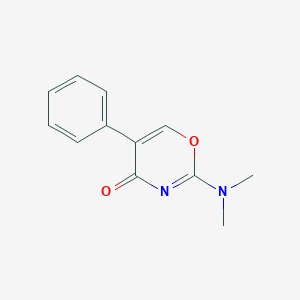
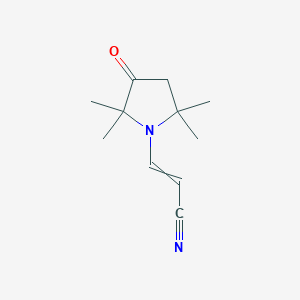
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
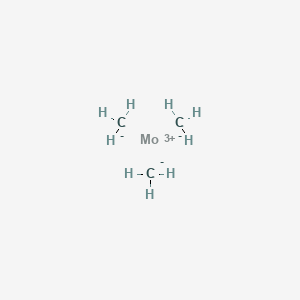

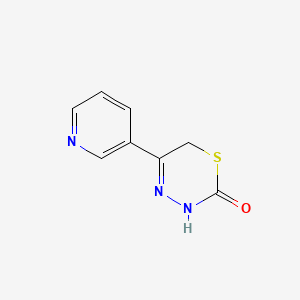
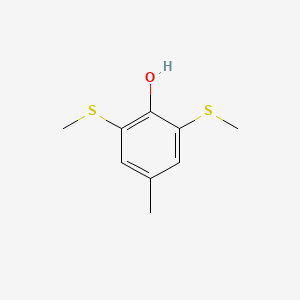

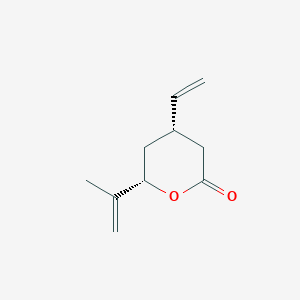
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)

